molecular formula C25H28N4O5S2 B11027613 Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate

Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B11027613
M. Wt: 528.6 g/mol
InChI Key: GAOXCTZWAZTPMN-UHFFFAOYSA-N
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Description

Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate involves multiple steps, starting from readily available starting materials

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of a suitable precursor to form the pyrroloquinoline ring system. The reaction conditions typically include the use of a strong acid or base as a catalyst and heating to promote cyclization.

    Introduction of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a thioamide. This step requires the use of a dehydrating agent to facilitate the formation of the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its ability to interact with biological targets could make it useful in the study of various diseases.

    Medicine: The compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This could lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Ethyl 4-{[8-methoxy-4,4-dimethyl-2-oxo-1-(5-oxo-2-thioxo-1,3-thiazolan-4-yliden)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-6-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate can be compared with other similar compounds, such as:

    Quinolone Derivatives: These compounds share a similar core structure and may have similar biological activities.

    Thiazole Derivatives: These compounds contain the thiazole ring and may have similar chemical properties.

    Pyrazine Derivatives: These compounds contain the pyrazine ring and may have similar applications in chemistry and biology.

The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which gives it a distinct set of chemical and biological properties.

Properties

Molecular Formula

C25H28N4O5S2

Molecular Weight

528.6 g/mol

IUPAC Name

ethyl 4-[[2-hydroxy-6-methoxy-11,11-dimethyl-3-(5-oxo-2-sulfanylidene-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-9-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C25H28N4O5S2/c1-5-34-24(32)28-8-6-27(7-9-28)13-14-12-25(2,3)29-20-16(14)10-15(33-4)11-17(20)18(21(29)30)19-22(31)36-23(35)26-19/h10-12,30H,5-9,13H2,1-4H3

InChI Key

GAOXCTZWAZTPMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(N3C4=C(C=C(C=C24)OC)C(=C3O)C5=NC(=S)SC5=O)(C)C

Origin of Product

United States

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